molecular formula C16H23NO B7509520 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one

2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one

Cat. No. B7509520
M. Wt: 245.36 g/mol
InChI Key: YXRSNUPWPGVYAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one, also known as MPHP or 4'-Methyl-α-pyrrolidinohexiophenone, is a synthetic cathinone that has gained popularity in the research community due to its potential applications in scientific research. MPHP belongs to the class of psychoactive substances known as designer drugs, which are created by modifying the chemical structure of existing drugs to produce new compounds with similar or enhanced effects.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin, resulting in increased levels of these neurotransmitters in the brain. This leads to the activation of the reward pathway in the brain, resulting in feelings of euphoria and increased energy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one are similar to those of other cathinones. These effects include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep disturbances. Long-term use of 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one has been associated with the development of addiction and other adverse health effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one in scientific research is its potency and selectivity for the dopamine, norepinephrine, and serotonin transporters. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, the use of 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one in lab experiments is limited by its potential for abuse and the lack of information on its long-term effects on human health.

Future Directions

There are several future directions for research on 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one. One area of research is the development of new and more selective cathinones that can be used as research tools for studying the central nervous system. Another area of research is the investigation of the long-term effects of 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one on human health, including its potential for addiction and other adverse health effects. Additionally, research on the development of new treatments for addiction to cathinones such as 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one is needed to address the growing problem of designer drug abuse.

Synthesis Methods

The synthesis of 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one involves the condensation of 4-phenylpiperidine with 2-methyl-1-butanone in the presence of a catalyst such as aluminum chloride. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one has been studied extensively for its potential applications in scientific research. One of the areas of research that 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one has been investigated for is its effects on the central nervous system. Studies have shown that 2-Methyl-1-(4-phenylpiperidin-1-yl)butan-1-one acts as a potent psychostimulant, producing effects similar to those of other cathinones such as methamphetamine and cocaine.

properties

IUPAC Name

2-methyl-1-(4-phenylpiperidin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-3-13(2)16(18)17-11-9-15(10-12-17)14-7-5-4-6-8-14/h4-8,13,15H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRSNUPWPGVYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)N1CCC(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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